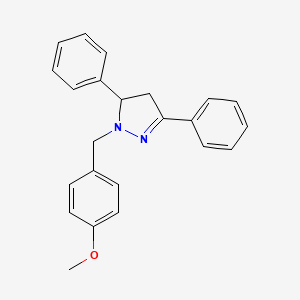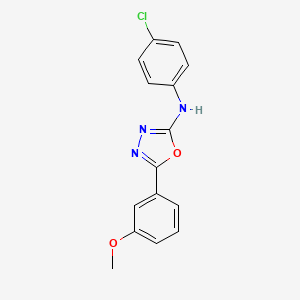![molecular formula C22H20N4O6 B11073331 1-(4-methoxyphenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11073331.png)
1-(4-methoxyphenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methoxy group: Introduced via methylation reaction using methyl iodide and a base.
- Nitro group: Introduced via nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione typically involves multi-step organic reactions
-
Formation of Pyrrolo[1,2-a]quinoline Core:
- Starting materials: 2-aminobenzylamine and ethyl acetoacetate.
- Reaction: Cyclization reaction under acidic conditions to form the pyrrolo[1,2-a]quinoline core.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Aqueous or organic solvents, elevated temperatures.
- Products: Oxidized derivatives with modified functional groups.
-
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
- Products: Reduced derivatives with modified functional groups.
-
Substitution:
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Organic solvents, room temperature or elevated temperatures.
- Products: Substituted derivatives with new functional groups.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.
- Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
- Substitution: Bromine in chloroform, sodium methoxide in methanol.
Major Products:
- Oxidized derivatives with carboxyl or hydroxyl groups.
- Reduced derivatives with amine or alcohol groups.
- Substituted derivatives with halogen or alkyl groups.
Scientific Research Applications
1-(4-Methoxyphenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione has several scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
-
Biology:
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties.
- Studied for its ability to interact with specific biological targets.
-
Industry:
- Used in the development of new materials with unique properties.
- Studied for its potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets. The nitro group and the spiro linkage play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline
- 7-Nitro-1,2,3,4-tetrahydroquinoline
- Spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]
Comparison: 1-(4-Methoxyphenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione is unique due to its combination of functional groups and spiro structure. Compared to similar compounds, it offers distinct reactivity and potential applications in various fields. The presence of both the methoxy and nitro groups, along with the spiro linkage, provides a unique set of chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O6 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7'-nitrospiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C22H20N4O6/c1-32-16-7-4-14(5-8-16)25-20(28)22(19(27)23-21(25)29)12-13-11-15(26(30)31)6-9-17(13)24-10-2-3-18(22)24/h4-9,11,18H,2-3,10,12H2,1H3,(H,23,27,29) |
InChI Key |
IDGAXNQYNWYTJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=CC(=C4)[N+](=O)[O-])N5C3CCC5)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11073251.png)

![N-[2-(2-phenylacetyl)phenyl]propanamide](/img/structure/B11073266.png)
![3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11073268.png)
![2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11073272.png)

![N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11073285.png)
![4,8,12,16-Tetramethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]heptadec-2-yn-4-ol](/img/structure/B11073286.png)
![ethyl (4-{[(2-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11073291.png)
![3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B11073294.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone](/img/structure/B11073296.png)


![4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11073322.png)
